

5-Hydroxymebendazole-d3 chemical structure and properties

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Compound of Interest

Compound Name: 5-Hydroxymebendazole-d3

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An In-depth Technical Guide to 5-Hydroxymebendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Hydroxymebendazole-d3**, a deuterated metabolite of the anthelmintic drug Mebendazole. This document details its chemical structure, and physicochemical properties, and explores its critical role as an internal standard in bioanalytical studies. The guide also outlines the metabolic pathway of Mebendazole and provides a detailed experimental protocol for the quantification of Mebendazole and its metabolites using **5-Hydroxymebendazole-d3** in a research setting.

Chemical Identity and Properties

5-Hydroxymebendazole-d3 is the deuterated analog of 5-Hydroxymebendazole, the primary active metabolite of Mebendazole. The incorporation of three deuterium atoms in the methyl carbamate group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification assays.

Chemical Structure

Below is the chemical structure of **5-Hydroxymebendazole-d3**.

Caption: Chemical structure of **5-Hydroxymebendazole-d3**.

Physicochemical and General Properties

A summary of the key chemical and physical properties of **5-Hydroxymebendazole-d3** is presented in the table below.

Property	Value	Reference
IUPAC Name	trideuteriomethyl N-[6-(hydroxy(phenyl)methyl)-1H-benzimidazol-2-yl]carbamate	[1]
Synonyms	5-Hydroxymebendazole D3, Mebendazole-5-hydroxy D3, Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate	[1][2][3][4]
CAS Number	1173020-86-4	[1][2][5]
Molecular Formula	C ₁₆ H ₁₂ D ₃ N ₃ O ₃	[3]
Molecular Weight	300.33 g/mol	[1][6]
Exact Mass	300.13017159 Da	[1]
Appearance	Neat solid (often supplied as a solution)	[2]
Storage Conditions	-20°C	[2]
Solubility	Soluble in DMSO, Methanol	[7]
XLogP3	2.3	[1]

Synthesis and Isotopic Labeling

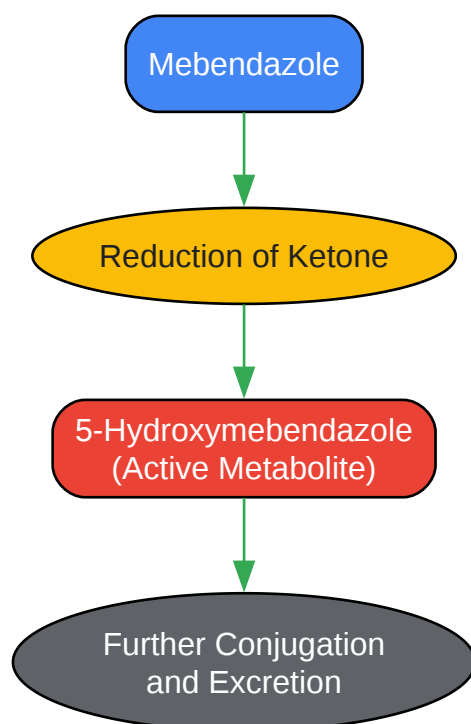
While detailed, publicly available protocols for the synthesis of **5-Hydroxymebendazole-d3** are scarce, a plausible synthetic route can be inferred from the synthesis of its non-deuterated analog and general principles of isotopic labeling. The synthesis is likely a multi-step process:

- **Synthesis of Mebendazole-d3:** The key step is the introduction of the deuterated methyl group. This is typically achieved by using a deuterated methylating agent, such as deuterated methyl chloroformate or a similar reagent, in the final step of Mebendazole synthesis, which involves the formation of the carbamate group.
- **Reduction to 5-Hydroxymebendazole-d3:** The resulting Mebendazole-d3 is then subjected to a reduction reaction. The benzoyl ketone group of Mebendazole-d3 is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride to yield **5-Hydroxymebendazole-d3**.

This "synthesis on demand" approach is common for stable isotope-labeled internal standards. [\[1\]](#)

Biological Context: The Metabolism of Mebendazole

Mebendazole is poorly absorbed from the gastrointestinal tract, and the absorbed fraction undergoes extensive first-pass metabolism in the liver. The primary metabolic transformation is the reduction of the ketone group to a hydroxyl group, forming 5-Hydroxymebendazole. This metabolite is considered active.



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Caption: Metabolic pathway of Mebendazole to 5-Hydroxymebendazole.

Application in Bioanalysis: Experimental Protocol

5-Hydroxymebendazole-d3 is primarily used as an internal standard for the quantification of Mebendazole and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to the analyte, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Mebendazole and its metabolites in biological samples using **5-Hydroxymebendazole-d3** as an internal standard.



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Caption: Experimental workflow for bioanalysis using **5-Hydroxymebendazole-d3**.

Detailed LC-MS/MS Protocol

This protocol is adapted from a method for the determination of Mebendazole and its metabolites in animal tissues.

4.2.1. Reagents and Materials

- **5-Hydroxymebendazole-d3** (Internal Standard, IS)
- Mebendazole and 5-Hydroxymebendazole analytical standards
- Acetonitrile (ACN), HPLC grade

- Methanol, HPLC grade
- Ethyl Acetate, HPLC grade
- Formic Acid
- Ammonium Formate
- Deionized Water
- Biological matrix (e.g., plasma, tissue homogenate)

4.2.2. Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mebendazole, 5-Hydroxymebendazole, and **5-Hydroxymebendazole-d3** in methanol.
- Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare working standard solutions.
- Internal Standard Spiking Solution (100 ng/mL): Further dilute the **5-Hydroxymebendazole-d3** working solution with methanol.

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

- To 1 g of homogenized tissue or 1 mL of plasma in a centrifuge tube, add 100 µL of the 100 ng/mL **5-Hydroxymebendazole-d3** internal standard spiking solution.
- Add 5 mL of ethyl acetate.
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant (ethyl acetate layer) to a clean tube.
- Repeat the extraction (steps 2-5) with another 5 mL of ethyl acetate and combine the supernatants.

- Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.4. LC-MS/MS Conditions

Parameter	Condition
LC System	Agilent 1200 series or equivalent
Column	C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient	10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Mebendazole: m/z 296.1 → 264.15- Hydroxymebendazole: m/z 298.1 → 266.15- Hydroxymebendazole-d3: m/z 301.1 → 269.1

Note: MRM transitions should be optimized for the specific instrument used.

Conclusion

5-Hydroxymebendazole-d3 is an indispensable tool for the accurate and precise quantification of Mebendazole and its primary metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic, toxicokinetic, and drug metabolism studies in the development and clinical application of Mebendazole. This guide provides a foundational understanding of its properties and a practical framework for its application in a research environment.

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